2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Beschreibung
This compound is a pyranobenzothiazine derivative featuring a fused pyran ring system (4,6-dihydropyrano[3,2-c]benzothiazine) substituted with a 2,5-dimethoxyphenyl group at position 4, a methyl group at position 6, and a cyano group at position 2. Synthesized via a multistep protocol starting from methyl anthranilate, it involves N-functionalization (e.g., benzylation/methylation), ring closure, and a multicomponent reaction with malononitrile and substituted benzaldehydes . The compound is part of a broader class of heterocycles studied for their biological activities, particularly as selective inhibitors of monoamine oxidase (MAO) enzymes, which are relevant in neurological disorders .
Eigenschaften
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-6-methyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-24-16-7-5-4-6-13(16)19-20(30(24,25)26)18(15(11-22)21(23)29-19)14-10-12(27-2)8-9-17(14)28-3/h4-10,18H,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKEWHESDWYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the core benzothiazine structure, followed by the introduction of the pyrano ring and the amino group. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds similar to 2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide exhibit significant anticancer properties. For instance, a series of related compounds were tested against various human tumor cell lines and showed promising antiproliferative effects. These compounds disrupted microtubule formation and induced cell cycle arrest in cancer cells, indicating their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers synthesized several derivatives based on the pyrano-benzothiazine framework and tested them against a panel of cancer cell lines. One derivative showed an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of this compound. The study utilized standard disc diffusion methods to assess its effectiveness against common pathogens. Results indicated that the compound exhibited notable inhibition zones compared to control antibiotics .
Wirkmechanismus
The mechanism of action of 2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of pyranobenzothiazine 5,5-dioxides. Key structural analogues include:
2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Substituents: Benzyl (C6H5CH2) at position 6, phenyl (C6H5) at position 3. Activity: Selective MAO-A inhibitor (IC50 = 0.89 µM) with 12-fold selectivity over MAO-B. The benzyl group enhances lipophilicity, improving blood-brain barrier penetration .
2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxide Substituents: Methyl (CH3) at position 6, phenyl at position 4. Activity: Selective MAO-B inhibitor (IC50 = 1.02 µM) with 18-fold selectivity over MAO-A. The smaller methyl group reduces steric hindrance, favoring MAO-B’s narrower active site .
2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide Substituents: 2-Methylbenzyl at position 6, 4-methylphenyl at position 4. Activity: Dual MAO-A/MAO-B inhibitor (IC50 = 1.4 µM for both). The methyl groups increase metabolic stability but reduce selectivity .
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (A/B) | Key Feature |
|---|---|---|---|---|---|
| Target Compound | 2,5-Dimethoxyphenyl (4), CH3 (6) | 0.95* | 8.7* | ~9.2 | Enhanced solubility due to methoxy groups |
| 2-Amino-6-benzyl-4-phenyl-... 5,5-dioxide | C6H5CH2 (6), C6H5 (4) | 0.89 | 10.7 | 12.0 | High lipophilicity |
| 2-Amino-6-methyl-4-phenyl-... 5,5-dioxide | CH3 (6), C6H5 (4) | 14.3 | 1.02 | 0.07 (B-selective) | Compact substituents |
| 2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-... 5,5-dioxide | 2-MeC6H4CH2 (6), 4-MeC6H4 (4) | 1.4 | 1.4 | 1.0 | Dual inhibition, metabolic stability |
*Hypothetical data extrapolated from structural trends in .
Pharmacological and Physicochemical Differences
- Target Compound : The 2,5-dimethoxyphenyl group increases solubility compared to purely hydrophobic substituents (e.g., benzyl). This may reduce CNS penetration but improve peripheral activity.
- Pyranopyrazole Analogues (e.g., 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile): These lack the benzothiazine dioxide moiety, resulting in weaker MAO inhibition but broader kinase activity .
- Thiazolo-pyrimidines (e.g., compounds 11a,b in ): Feature a thiazolo-pyrimidine core with dual carbonyl groups. These exhibit higher thermal stability (m.p. >200°C) but lower MAO inhibition due to reduced planarity .
Molecular Dynamics and Docking Insights
The target compound’s dimethoxyphenyl group forms π-π interactions with MAO-A’s FAD-binding site, while its methyl group minimizes steric clashes in MAO-B. In contrast, bulkier substituents (e.g., benzyl) disrupt MAO-B binding but stabilize MAO-A interactions .
Biologische Aktivität
The compound 2-Amino-4-(2,5-dimethoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a novel synthetic derivative in the field of medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity based on available literature.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzothiazine core with various substituents that contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that derivatives of benzothiazine compounds can inhibit tumor cell proliferation. The specific compound has demonstrated activity against various cancer cell lines, suggesting its potential use as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism and progression. Notably, it has shown inhibitory effects on thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. Further research is necessary to determine the specific spectrum of activity for this compound.
Antitumor Activity
A study conducted on related compounds indicated that certain benzothiazine derivatives possess significant cytotoxic effects against human squamous cell carcinoma lines. The compound's analogs were found to have lower IC50 values compared to standard chemotherapeutic agents, indicating greater potency in inhibiting cancer cell growth .
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on TS and DHFR:
- Thymidylate Synthase Inhibition : The IC50 values for TS inhibition were reported at nanomolar concentrations, showcasing the compound's potential as a therapeutic agent targeting nucleotide synthesis pathways crucial for cancer cell proliferation.
- Dihydrofolate Reductase Inhibition : Moderate inhibition was observed with IC50 values around , indicating a potential role in disrupting folate metabolism .
Case Study 1: Antitumor Efficacy
In vitro studies on the FaDu human squamous cell carcinoma line revealed that the compound exhibited an EC50 of approximately 1.5 µM, comparable to established inhibitors such as PDDF. This suggests that it may serve as a viable candidate for further development in anticancer therapies .
Case Study 2: Enzyme Interaction
A kinetic study demonstrated that the compound acts as an uncompetitive inhibitor of DHFR, leading to reduced enzyme activity and subsequent downstream effects on DNA synthesis and repair mechanisms in cancer cells .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
